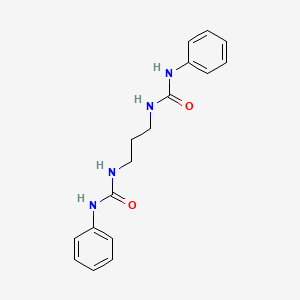

1,1'-Trimethylenebis(3-phenylurea)

Description

Significance of Urea (B33335) Functionalities in Chemical Research

The urea group (-NH-CO-NH-) is a cornerstone in chemical research due to its exceptional hydrogen bonding capabilities. It possesses two hydrogen bond donors (the N-H protons) and one hydrogen bond acceptor (the carbonyl oxygen). This dual nature allows for the formation of strong and directional hydrogen bonds, leading to the creation of predictable and stable supramolecular structures. nih.gov This property is not only fundamental to the structure of proteins and DNA but is also harnessed by chemists to design molecules that can self-assemble into complex architectures like helices, sheets, and tubes. tue.nl The historical synthesis of urea by Friedrich Wöhler in 1828 is widely considered the dawn of modern organic chemistry, marking the first time an organic compound was synthesized from inorganic precursors. researchgate.netmdpi.comsigmaaldrich.comsigmaaldrich.com

Overview of Bis-Urea Compounds in Contemporary Chemistry

Bis-urea compounds, which contain two urea functionalities, have garnered significant attention in contemporary chemistry. Their ability to form multiple, cooperative hydrogen bonds makes them excellent building blocks for supramolecular polymers and organogels. tue.nlrsc.org These materials have potential applications in areas such as drug delivery, tissue engineering, and catalysis.

A key area of research for bis-urea compounds is in the field of anion recognition. The two urea groups can act in concert to create a binding pocket that can selectively encapsulate anions. nih.govresearchgate.net The strength and selectivity of this binding are influenced by the nature of the spacer connecting the two urea groups and the substituents on the aryl rings. nih.gov Studies on various bis-urea receptors have demonstrated their ability to bind anions such as halides, carboxylates, and phosphates. researchgate.netnih.gov

| Receptor Type | Anion Guest | Association Constant (K) in DMSO |

| Biphenyl-bis-urea | Acetate (B1210297) | 10³ – 10⁴ M⁻¹ |

| Biphenyl-bis-urea | Dihydrogenphosphate | 10³ – 10⁴ M⁻¹ |

| Stiff-stilbene-bis-urea (Z-isomer) | Acetate | 1.40 × 10³ M⁻¹ nih.gov |

| Stiff-stilbene-bis-urea (Z-isomer) | Dihydrogenphosphate | 2.02 × 10³ M⁻¹ nih.gov |

Structural Rationale and Design Principles of 1,1'-Trimethylenebis(3-phenylurea)

The design of 1,1'-Trimethylenebis(3-phenylurea) incorporates several key features that influence its structure and function.

Phenylurea Groups: The phenyl groups provide a degree of rigidity and the potential for π-π stacking interactions, which can further stabilize self-assembled structures. The urea moieties, as discussed, are the primary drivers for hydrogen bonding.

Trimethylene Linker: The three-carbon chain provides flexibility to the molecule. This flexibility allows the two phenylurea groups to adopt various conformations, which can be crucial for binding to specific substrates or for forming different types of supramolecular assemblies. The length of the alkyl linker in bis-urea compounds is a critical design element, as it dictates the distance and relative orientation of the two urea groups, thereby influencing the stability and structure of the resulting supramolecular polymers. enu.kz

The conformational flexibility of such linkers allows the molecule to adapt to the shape and electronic requirements of a guest anion, a principle that is fundamental in the design of synthetic anion receptors. d-nb.info Computational studies on similar bis-urea systems have shown that the interplay between the linker's flexibility and the hydrogen bonding of the urea groups leads to the formation of stable, ordered structures.

Historical Context and Evolution of Research on Related N,N'-Bis(aryl)urea Systems

The study of urea and its derivatives has a long history, dating back to the 18th century with its initial isolation from urine. mdpi.comsigmaaldrich.comsigmaaldrich.com The landmark synthesis by Wöhler in 1828 opened the door to the vast field of organic chemistry and the systematic study of urea-containing compounds. researchgate.netmdpi.comsigmaaldrich.comsigmaaldrich.com

In the realm of supramolecular chemistry, the use of urea as a building block gained significant traction in the latter half of the 20th century. Early work focused on understanding the fundamental principles of hydrogen bonding and self-assembly. The development of synthetic methodologies, such as the reaction of isocyanates with amines, provided easy access to a wide variety of substituted ureas, including N,N'-diarylureas. nih.gov

The concept of using bis-urea compounds as anion receptors emerged from the broader field of supramolecular host-guest chemistry. researchgate.net Researchers recognized that the pre-organization of two urea groups by a linker could lead to enhanced binding affinities and selectivities for anions compared to simple monomeric ureas. This has led to the development of a diverse range of bis-urea receptors with different linkers and aromatic substituents, each tailored for specific applications. The evolution of this research continues today, with a focus on creating more sophisticated and functional supramolecular systems based on the versatile N,N'-bis(aryl)urea scaffold. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-[3-(phenylcarbamoylamino)propyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c22-16(20-14-8-3-1-4-9-14)18-12-7-13-19-17(23)21-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H2,18,20,22)(H2,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFHAOFBORGNSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCCCNC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60967004 | |

| Record name | N',N'''-Propane-1,3-diylbis(N-phenylcarbamimidic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5257-91-0 | |

| Record name | N',N'''-Propane-1,3-diylbis(N-phenylcarbamimidic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1,1 Trimethylenebis 3 Phenylurea

Retrosynthetic Analysis of the 1,1'-Trimethylenebis(3-phenylurea) Scaffold

Retrosynthetic analysis of 1,1'-trimethylenebis(3-phenylurea) reveals a straightforward and logical disconnection approach. The most apparent disconnection is at the two urea (B33335) linkages. This bond cleavage leads to two primary synthons: a difunctional nucleophile, 1,3-diaminopropane (B46017), and two equivalents of an electrophilic phenyl isocyanate. This analysis forms the foundation for the most common and direct synthetic strategies.

Direct Synthesis Approaches for 1,1'-Trimethylenebis(3-phenylurea)

Direct synthesis methods provide the most efficient pathways to 1,1'-trimethylenebis(3-phenylurea), primarily involving the formation of the urea functional groups in a single step.

Amine-Isocyanate Condensation Strategies

The reaction between an amine and an isocyanate is a highly reliable and widely used method for forming urea bonds. In the case of 1,1'-trimethylenebis(3-phenylurea), this involves the condensation of 1,3-diaminopropane with two equivalents of phenyl isocyanate. This reaction is typically rapid and proceeds with high yield. The general procedure involves dissolving the diamine in a suitable solvent and adding the isocyanate, often at room temperature. commonorganicchemistry.comnih.gov The reaction is exothermic, and for larger-scale syntheses, cooling may be necessary to control the reaction rate and prevent side reactions. The resulting bis-urea often precipitates from the reaction mixture and can be isolated by simple filtration. nih.govnih.gov

A general procedure for the synthesis of phenyl urea derivatives involves reacting an appropriate amine with a suitable isocyanate in a solvent like tetrahydrofuran (B95107) at room temperature. nih.gov

Urea Formation via Carbonylation and Phosgenation Equivalents

Carbonylation: Catalytic carbonylation of amines offers a pathway to ureas. nih.gov For instance, palladium-catalyzed carbonylation of amines in the presence of an oxidant can yield ureas. nih.gov Another approach involves the use of carbon monoxide (CO) gas in the presence of a suitable catalyst. organic-chemistry.org

Phosgenation Equivalents: Due to the high toxicity of phosgene (B1210022) gas, safer solid or liquid phosgene equivalents are often preferred. commonorganicchemistry.com Triphosgene (B27547), a solid, can be used to generate phosgene in situ, which then reacts with the amine to form a carbamoyl (B1232498) chloride, followed by reaction with another amine to yield the urea. commonorganicchemistry.com Another common reagent is carbonyldiimidazole (CDI), which reacts with an amine to form an activated carbamoyl intermediate that subsequently reacts with a second amine to form the urea linkage. commonorganicchemistry.com The order of addition of reagents is crucial when using these methods to avoid the formation of symmetrical urea by-products. commonorganicchemistry.com

Multi-Component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient approach to complex molecules. tcichemicals.comnih.gov While specific MCRs for the direct synthesis of 1,1'-trimethylenebis(3-phenylurea) are less commonly reported, the principles of MCRs can be applied. For example, a three-component reaction involving an amine, an isocyanide, and a suitable third component could potentially be designed. rug.nlfrontiersin.org The Biginelli and Ugi reactions are well-known MCRs for the synthesis of heterocyclic compounds and peptides, respectively, showcasing the power of this synthetic strategy. tcichemicals.comnih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of 1,1'-trimethylenebis(3-phenylurea). Key parameters that are often adjusted include the choice of solvent, temperature, and reactant stoichiometry.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly impact the reaction rate, yield, and ease of product isolation. For the amine-isocyanate condensation, a variety of solvents can be used, including aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile, as well as chlorinated solvents like dichloromethane (B109758) (DCM). commonorganicchemistry.comnih.gov The solubility of the reactants and the final product in the chosen solvent is a key consideration. In many cases, the product is insoluble in the reaction solvent, leading to its precipitation and easy isolation by filtration. nih.govnih.gov Studies on similar urea syntheses have shown that greener solvents are also being explored to develop more environmentally benign processes. researchgate.net

The table below summarizes the effect of different solvents on the yield of a model urea synthesis reaction.

| Solvent | Yield (%) |

| Dichloromethane (DCM) | 90 |

| Tetrahydrofuran (THF) | 92 |

| Acetonitrile | 95 |

| Dimethylformamide (DMF) | 88 |

| 1,4-Dioxane (B91453) | 95 |

This table is illustrative and based on general findings in urea synthesis. Actual yields may vary depending on specific reaction conditions.

In a study on the synthesis of 1-benzyl-3-phenylurea, various solvents were tested, with 1,4-dioxane providing a 95% yield at 80°C. researchgate.net This highlights the importance of solvent screening in optimizing urea synthesis. The use of "on-water" reaction conditions has also been reported as a sustainable method for the synthesis of unsymmetrical ureas, where the insolubility of reactants in water can drive the reaction forward and simplify product isolation. organic-chemistry.org

Temperature and Pressure Control in Synthetic Processes

The synthesis of 1,1'-Trimethylenebis(3-phenylurea) is typically achieved through the reaction of 1,3-diaminopropane with two equivalents of phenyl isocyanate. The control of temperature is a critical parameter in this process. While specific temperature data for the synthesis of this exact compound is not extensively documented in publicly available literature, analogous reactions for similar urea derivatives provide valuable insights. For instance, the synthesis of other phenylurea derivatives has been reported to be carried out at temperatures ranging from ambient room temperature to elevated temperatures, such as 80°C. researchgate.net One general method for preparing substituted phenyl ureas involves reacting a suitable aniline (B41778) with urea in an organic solvent at temperatures between 130°C and 250°C, with a preferred range of 160°C to 225°C. google.com Lower temperatures are often insufficient to drive the reaction at a practical rate, while excessively high temperatures can lead to undesirable side reactions and product degradation. google.com

The reaction is generally conducted at atmospheric pressure, and there is no indication in the available literature that pressurization is necessary or beneficial for the synthesis of 1,1'-Trimethylenebis(3-phenylurea). The reaction between an amine and an isocyanate is typically a spontaneous and exothermic process, making external pressure application generally redundant for achieving high yields.

Catalytic Enhancement of Urea Bond Formation

The formation of the urea bond in 1,1'-Trimethylenebis(3-phenylurea) can be significantly accelerated through the use of catalysts. While the reaction can proceed without a catalyst, employing one can lead to higher yields and shorter reaction times. Various catalysts have been explored for the synthesis of ureas and related compounds.

Tertiary amines are known to catalyze the hydrolysis of phenyl isocyanate, which can be a competing reaction in the presence of water. rsc.org In the context of urea synthesis from anilines and urea, no catalyst is explicitly mentioned, suggesting the reaction can proceed thermally. google.com However, for the synthesis of 1-benzyl-3-phenylurea, a system of triphenylphosphine/trichloroisocyanuric acid has been utilized, indicating the potential for phosphorus-based catalysts in urea bond formation. researchgate.net

For the synthesis of N,N'-diaryl ureas, which are structurally related to the target compound, phosgene substitutes like 1,1'-carbonylbisbenzotriazole and 1,1'-carbonyldiimidazole (B1668759) have been used, which act as activating agents for the amine. mdpi.com In a one-step synthesis of a 1,3-diarylurea derivative, triphosgene was used in the presence of triethylamine (B128534) to generate the isocyanate in situ, which then reacted with an aniline. mdpi.com This highlights the role of tertiary amines as bases to facilitate the reaction.

Based on the broader literature on urea synthesis, a variety of catalysts could potentially be employed to enhance the formation of 1,1'-Trimethylenebis(3-phenylurea). The choice of catalyst would depend on the specific reaction conditions and desired purity of the final product.

Mechanistic Investigations of 1,1'-Trimethylenebis(3-phenylurea) Synthesis

The synthesis of 1,1'-Trimethylenebis(3-phenylurea) proceeds through a well-established nucleophilic addition mechanism. The reaction involves the attack of the nucleophilic amine groups of 1,3-diaminopropane on the electrophilic carbonyl carbon of phenyl isocyanate.

Proposed Reaction Intermediates and Transition States

The reaction is believed to proceed through a stepwise mechanism. In the first step, one of the primary amine groups of 1,3-diaminopropane attacks the carbonyl carbon of a phenyl isocyanate molecule. This leads to the formation of a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the mono-substituted urea. This intermediate then reacts with a second molecule of phenyl isocyanate in a similar fashion to form the final 1,1'-Trimethylenebis(3-phenylurea) product.

The transition state for the nucleophilic attack of the amine on the isocyanate is proposed to involve little bond formation between the nitrogen of the amine and the carbonyl carbon of the isocyanate. rsc.org This is supported by the low sensitivity of the reaction rate to the nature of the primary amine nucleophile. rsc.org

Kinetic Studies of Formation Pathways

Kinetic studies of the reaction between phenyl isocyanate and amines have shown that the formation of ureas follows simple second-order kinetics, being first order in both the amine and the phenyl isocyanate. rsc.org This indicates a direct bimolecular reaction as the rate-determining step. The reaction is generally fast, and in aqueous solutions, no catalysis by general acids or bases is typically observed. rsc.org

Role of Substituents in Reaction Dynamics

The electronic nature of substituents on the phenyl ring of phenyl isocyanate can influence the reaction rate. Electron-withdrawing groups on the phenyl ring would be expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the nucleophilic attack by the amine and increasing the reaction rate. Conversely, electron-donating groups would decrease the electrophilicity and slow down the reaction.

In the context of N,N'-diphenylureas, the substitution on the nitrogen atoms plays a crucial role in the conformational preferences of the urea derivatives. nih.gov The introduction of substituents can disrupt the planarity of the molecule, which can affect its physical and chemical properties. nih.gov For instance, the presence of ortho-substituents on the N-aryl group can promote the formation of intermolecular hydrogen bonds due to better conformational preorganization. nih.gov While these studies focus on the final product's conformation, the electronic effects of substituents on the starting phenyl isocyanate are the primary drivers of the reaction dynamics.

Advanced Structural Elucidation and Conformational Analysis of 1,1 Trimethylenebis 3 Phenylurea

Spectroscopic Characterization for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a cornerstone technique for determining the connectivity and chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule. For 1,1'-Trimethylenebis(3-phenylurea), one would expect to observe distinct signals corresponding to the protons of the phenyl groups, the urea (B33335) (-NH-CO-NH-) linkages, and the central trimethylene (-CH₂-CH₂-CH₂-) bridge. The chemical shifts and coupling patterns of these signals would provide invaluable information about the molecule's symmetry and the electronic interactions between its different moieties. Similarly, ¹³C NMR would identify the unique carbon environments in the phenyl rings, the urea carbonyl group, and the aliphatic linker.

Table 1: Expected ¹H and ¹³C NMR Data for 1,1'-Trimethylenebis(3-phenylurea) (Hypothetical)

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H | 7.0 - 7.6 | 120 - 140 |

| Urea N-H | 8.0 - 9.5 | - |

| Methylene (B1212753) C-H (α to N) | 3.2 - 3.6 | ~40 |

| Methylene C-H (β) | 1.8 - 2.2 | ~25 |

| Urea C=O | - | 155 - 160 |

Note: This table is hypothetical and represents expected ranges for similar structures. No specific experimental data was found for the target compound.

Infrared (IR) Spectroscopy for Vibrational Modes and Hydrogen Bonding Features

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. For 1,1'-Trimethylenebis(3-phenylurea), key absorption bands would be expected for the N-H stretching of the urea groups (typically around 3300-3400 cm⁻¹), the C=O stretching (Amide I band, around 1630-1680 cm⁻¹), and the N-H bending coupled with C-N stretching (Amide II band, around 1550-1600 cm⁻¹). The precise positions and shapes of these bands, particularly the N-H and C=O stretches, would offer insights into the extent and nature of intermolecular and intramolecular hydrogen bonding.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to study its fragmentation pattern upon ionization. For 1,1'-Trimethylenebis(3-phenylurea) (C₁₇H₂₀N₄O₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (312.37 g/mol ). Analysis of the fragmentation pattern would likely reveal characteristic losses of phenylurea moieties or cleavage within the trimethylene linker, providing further confirmation of the compound's structure.

Solid-State Structural Determination via X-ray Crystallography

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by X-ray crystallography. This powerful technique would provide precise bond lengths, bond angles, and torsion angles for 1,1'-Trimethylenebis(3-phenylurea).

Crystal Packing and Intermolecular Interactions

A crystal structure analysis would elucidate how the molecules of 1,1'-Trimethylenebis(3-phenylurea) pack in the solid state. Of particular interest would be the network of intermolecular hydrogen bonds formed by the urea groups. The N-H protons can act as hydrogen bond donors, and the carbonyl oxygens can act as acceptors, leading to the formation of one-, two-, or three-dimensional supramolecular architectures. The conformation of the flexible trimethylene linker would also be revealed, indicating whether it adopts a folded or extended arrangement to accommodate the crystal packing forces. While crystallographic data for the closely related compound 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea exists, showing extensive hydrogen bonding networks, no such data has been published for 1,1'-Trimethylenebis(3-phenylurea).

Conformational Analysis in the Crystalline State

No crystal structure data for 1,1'-Trimethylenebis(3-phenylurea) has been deposited in crystallographic databases. Therefore, a detailed analysis of its conformation in the crystalline state, including bond lengths, bond angles, and torsion angles, cannot be provided.

Polymorphism and Crystallization Engineering

There are no published studies on the polymorphic forms of 1,1'-Trimethylenebis(3-phenylurea) or any methods related to its crystallization engineering. The existence of polymorphs and the conditions to obtain them remain uninvestigated.

Conformational Dynamics in Solution and Gas Phase

Specific studies on the conformational dynamics of 1,1'-Trimethylenebis(3-phenylurea) in either the solution or gas phase are absent from the scientific literature.

Spectroscopic Probes of Conformational Preferences

While spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are standard for conformational analysis, no detailed NMR studies or other spectroscopic investigations aimed at elucidating the conformational preferences of 1,1'-Trimethylenebis(3-phenylurea) in solution have been published.

Temperature-Dependent Conformational Equilibria

No information is available regarding temperature-dependent studies (e.g., variable-temperature NMR) that would be necessary to understand the conformational equilibria of this molecule.

Analysis of Intramolecular Interactions and Strain

A detailed analysis of the intramolecular interactions, such as hydrogen bonding between the urea groups, and any potential strain within the trimethylene linker, would require computational modeling or specific experimental data, neither of which is available for this compound.

Computational and Theoretical Studies on 1,1 Trimethylenebis 3 Phenylurea

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,1'-Trimethylenebis(3-phenylurea), these methods would provide crucial information about its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the electron density, DFT methods can predict bond lengths, bond angles, and dihedral angles. For 1,1'-Trimethylenebis(3-phenylurea), this would involve identifying the lowest energy conformation by exploring the potential energy surface. This process helps in understanding the molecule's preferred shape and the energy barriers between different spatial arrangements (isomers or conformers).

However, specific DFT calculations detailing the optimized geometry and energy landscapes for 1,1'-Trimethylenebis(3-phenylurea) are not available in the reviewed literature. While studies on simpler analogues like phenylurea and 1,3-diphenylurea (B7728601) have utilized DFT methods such as B3LYP for such purposes, this data does not directly translate to the more complex, bridged structure of the target compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool that examines the delocalization of electron density within a molecule. It provides insights into the interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding bonding, stability, and reactivity. For 1,1'-Trimethylenebis(3-phenylurea), NBO analysis would reveal the extent of electron delocalization across the phenyl rings and the urea (B33335) functional groups, as well as quantify the strength of intramolecular hydrogen bonds and other non-covalent interactions.

Currently, there are no published NBO analysis results specifically for 1,1'-Trimethylenebis(3-phenylurea). Such an analysis would be invaluable in elucidating the electronic communication between the two phenylurea units through the trimethylene linker.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas. For 1,1'-Trimethylenebis(3-phenylurea), an MEP map would highlight the electronegative oxygen and nitrogen atoms of the urea groups as sites susceptible to electrophilic attack, and the electropositive hydrogen atoms as sites for nucleophilic interaction.

While the principles of MEP are well-understood, a specific MEP map for 1,1'-Trimethylenebis(3-phenylurea) has not been found in the available scientific literature.

Advanced Conformational Exploration and Molecular Dynamics Simulations

The flexibility of the trimethylene linker in 1,1'-Trimethylenebis(3-phenylurea) allows for a wide range of possible conformations. Advanced computational techniques are necessary to explore this conformational space and understand the molecule's dynamic behavior.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multi-dimensional map that describes the energy of a molecule as a function of its geometry. For a flexible molecule like 1,1'-Trimethylenebis(3-phenylurea), mapping the PES is essential for identifying all stable and metastable conformers and the transition states that connect them. This would provide a comprehensive picture of the molecule's conformational preferences and the energy required to switch between different shapes.

Detailed potential energy surface maps for 1,1'-Trimethylenebis(3-phenylurea) are not available in the current body of scientific literature.

Simulation of Solvent Effects on Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations can be used to model the behavior of 1,1'-Trimethylenebis(3-phenylurea) in different solvents over time. These simulations would reveal how solvent molecules interact with the compound and how these interactions affect its conformational equilibrium. This is particularly important for understanding the behavior of the molecule in biological systems or in solution-phase applications.

As with other computational aspects, specific studies on the simulation of solvent effects on the conformation of 1,1'-Trimethylenebis(3-phenylurea) have not been reported.

Prediction of Conformational Isomers

The conformational landscape of a flexible molecule like 1,1'-Trimethylenebis(3-phenylurea) is vast and plays a crucial role in its physical and biological properties. Computational methods are indispensable for exploring this landscape and identifying low-energy, stable conformers.

The flexibility of 1,1'-Trimethylenebis(3-phenylurea) primarily arises from the trimethylene linker and the rotation around the C-N bonds of the urea moieties and the N-phenyl bonds. A systematic conformational search can be performed using molecular mechanics (MM) force fields, which provide a computationally inexpensive way to sample a large number of potential structures. Subsequent geometry optimizations of the most promising conformers are then typically carried out using more accurate quantum mechanical methods, such as Density Functional Theory (DFT).

The relative energies of the different conformers can be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. These calculations would reveal the most likely shapes the molecule adopts, which is critical for understanding its interactions with other molecules.

Table 1: Hypothetical Relative Energies of Predicted Conformational Isomers of 1,1'-Trimethylenebis(3-phenylurea)

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) |

| A | anti (~180°) | 0.00 |

| B | gauche (~60°) | 1.5 |

| C | eclipsed (~0°) | 5.0 |

Note: This table is illustrative and presents hypothetical data for different conformations based on the rotation around the central C-C bond of the trimethylene linker. Actual values would require specific computational studies.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a key tool for investigating the step-by-step process of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For the synthesis of 1,1'-Trimethylenebis(3-phenylurea), which is typically formed from the reaction of 1,3-diaminopropane (B46017) with phenyl isocyanate, computational studies can elucidate the reaction mechanism in great detail.

Transition State Characterization

A transition state (TS) is a high-energy, transient species that exists for a fleeting moment as reactants are converted into products. Identifying and characterizing the TS is fundamental to understanding the kinetics of a reaction.

Using quantum mechanical methods, the geometry of the transition state for the nucleophilic attack of the amine group of 1,3-diaminopropane on the carbonyl carbon of phenyl isocyanate can be located on the potential energy surface. This involves sophisticated algorithms that search for a first-order saddle point. Once located, a frequency calculation is performed to confirm that the structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Pathway Energetics

Once the reactants, transition states, and products have been optimized, their energies can be calculated to construct a reaction energy profile. This profile maps out the energy changes that occur as the reaction progresses.

Table 2: Hypothetical Energetic Profile for the Reaction of 1,3-Diaminopropane with Phenyl Isocyanate

| Species | Relative Energy (kcal/mol) |

| Reactants (1,3-Diaminopropane + 2 Phenyl Isocyanate) | 0 |

| First Transition State | +15 |

| Intermediate (Mono-adduct) | -10 |

| Second Transition State | +18 |

| Product (1,1'-Trimethylenebis(3-phenylurea)) | -25 |

Note: This table provides an illustrative example of a reaction energy profile. The values are hypothetical and would need to be determined by specific DFT or other high-level computational studies.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for molecular structure elucidation. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants of 1,1'-Trimethylenebis(3-phenylurea).

The standard approach involves optimizing the geometry of the molecule and then performing a GIAO (Gauge-Including Atomic Orbital) calculation to determine the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has been shown to be quite high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C chemical shifts. nmrdb.org Such predictions can help in the assignment of complex experimental spectra.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for 1,1'-Trimethylenebis(3-phenylurea)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl C-H (ortho) | 7.3 | 120 |

| Phenyl C-H (meta) | 7.1 | 129 |

| Phenyl C-H (para) | 6.9 | 123 |

| N-H (urea) | 8.5 | - |

| N-CH₂ | 3.3 | 40 |

| CH₂ (central) | 1.8 | 28 |

| C=O (urea) | - | 155 |

Note: This table contains illustrative, predicted NMR chemical shifts. The exact values would depend on the specific computational method and basis set used.

Simulated Vibrational Spectra for IR and Raman Correlation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational frequency calculations can simulate these spectra, aiding in the interpretation of experimental results.

Table 4: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in 1,1'-Trimethylenebis(3-phenylurea)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| N-H Stretch | 3350 | Strong | Weak |

| C-H Stretch (Aromatic) | 3050 | Medium | Strong |

| C-H Stretch (Aliphatic) | 2950 | Medium | Medium |

| C=O Stretch | 1650 | Very Strong | Medium |

| C-N Stretch | 1300 | Medium | Weak |

Note: This table is for illustrative purposes. The actual frequencies and intensities would be the result of specific quantum chemical calculations.

Modeling of Intermolecular Interactions and Self-Assembly Propensity

Extensive searches for dedicated computational and theoretical studies on the intermolecular interactions and self-assembly of 1,1'-Trimethylenebis(3-phenylurea) have not yielded specific research findings or data tables for this particular compound. However, the broader class of bis-phenylurea compounds is well-recognized for its capacity to form ordered supramolecular structures through self-assembly processes. This propensity is primarily governed by a network of specific, non-covalent intermolecular interactions.

The fundamental driving force behind the self-assembly of bis-urea derivatives is the formation of strong and directional hydrogen bonds. The urea functionality (-NH-CO-NH-) contains both hydrogen bond donors (the N-H groups) and acceptors (the C=O group), facilitating the creation of robust, one-dimensional hydrogen-bonding arrays. In these arrays, molecules are typically linked in a head-to-tail fashion, leading to the formation of tapes or fibrillar structures.

In addition to hydrogen bonding, π-π stacking interactions between the phenyl rings of adjacent molecules can contribute significantly to the stability of the self-assembled structures. The trimethylene linker in 1,1'-Trimethylenebis(3-phenylurea) provides conformational flexibility, allowing the two phenylurea moieties to orient themselves in a way that optimizes both hydrogen bonding and aromatic interactions.

Supramolecular Chemistry and Non Covalent Interactions of 1,1 Trimethylenebis 3 Phenylurea

Design Principles for Hydrogen-Bonding Arrays

The supramolecular architecture of 1,1'-Trimethylenebis(3-phenylurea) is fundamentally directed by the hydrogen-bonding capabilities of its urea (B33335) groups. Each urea moiety possesses two N-H protons that act as hydrogen bond donors and one carbonyl oxygen that serves as a hydrogen bond acceptor. This arrangement allows for the formation of strong and directional N-H···O hydrogen bonds.

The trimethylene linker introduces a degree of conformational flexibility, influencing the spatial orientation of the two phenylurea groups. This flexibility, in conjunction with the directional nature of the hydrogen bonds, allows for the formation of various supramolecular motifs. In the solid state and in non-polar solvents, bis-urea compounds often self-assemble into one-dimensional tapes or ribbons. In these arrangements, adjacent molecules are connected by a bifurcated hydrogen bond where the two N-H groups of one urea moiety interact with the carbonyl oxygen of a neighboring molecule. This creates a robust, repeating pattern that can extend into long polymeric chains.

Anion Recognition and Binding Chemistry

The electron-deficient nature of the urea N-H protons makes 1,1'-Trimethylenebis(3-phenylurea) a prime candidate for acting as a neutral anion receptor. The two urea groups can work in concert to create a binding pocket that is complementary in size and shape to various anionic guests.

Mechanism of Anion Complexation

Anion binding by 1,1'-Trimethylenebis(3-phenylurea) occurs through the formation of multiple hydrogen bonds between the urea N-H donors and the anionic guest. The trimethylene spacer allows the two urea groups to adopt a conformation that preorganizes them for anion chelation. Upon binding, the anion is encapsulated within the cleft of the receptor molecule, stabilized by several hydrogen-bonding interactions. This cooperative binding leads to a more stable complex than would be achieved with a simple, single urea-containing molecule.

Selectivity and Affinity for Specific Anions

While specific binding studies for 1,1'-Trimethylenebis(3-phenylurea) are not extensively documented in publicly available research, the behavior of analogous bis-urea receptors provides insight into its likely selectivity. Generally, such receptors exhibit a preference for anions that are geometrically compatible with the binding pocket and possess a high charge density.

Research on structurally similar bis-urea compounds with different alkane spacers has shown that the length and flexibility of the linker are crucial in determining anion selectivity. Shorter, more rigid linkers can enforce a specific geometry on the binding site, leading to higher selectivity for anions of a particular shape, such as spherical halides or planar oxoanions. The trimethylene linker in 1,1'-Trimethylenebis(3-phenylurea) offers a balance of flexibility and preorganization that would likely enable it to bind a range of anions. It is plausible that it would show a preference for oxoanions like sulfate, phosphate (B84403), and carboxylates, where multiple hydrogen bonds can be formed to the oxygen atoms of the anion.

Table 1: Representative Association Constants (Ka) for Anion Binding by a Structurally Similar Bis-urea Receptor

| Anion | Association Constant (Ka, M-1) in DMSO-d6 |

| Cl- | 120 |

| Br- | 45 |

| H2PO4- | 2500 |

| CH3COO- | 800 |

Note: Data presented is for a bis-phenylurea with a different spacer and is intended to be illustrative of the general magnitude and trends in anion binding by this class of compounds. Specific data for 1,1'-Trimethylenebis(3-phenylurea) is not available.

pH-Responsive Anion Binding

The anion binding properties of urea-based receptors can be sensitive to the pH of the medium, particularly when interacting with basic anions. While the urea group itself is not typically considered acidic, in the presence of a strongly basic anion, a proton transfer from the urea N-H to the anion can occur, leading to the deprotonation of the receptor. This process is highly dependent on the basicity of the anion and the solvent environment.

Deprotonation of the urea moiety would significantly diminish its hydrogen bond donating ability, thereby "switching off" its anion binding capability. This suggests that 1,1'-Trimethylenebis(3-phenylurea) could function as a pH-responsive receptor, binding anions effectively in neutral or acidic conditions and releasing them in a more basic environment. However, specific experimental studies to confirm and quantify this behavior for 1,1'-Trimethylenebis(3-phenylurea) are lacking.

Self-Assembly Processes and Ordered Structures

The strong and directional hydrogen bonding inherent to the urea groups not only facilitates anion recognition but also drives the self-assembly of 1,1'-Trimethylenebis(3-phenylurea) into larger, ordered supramolecular structures.

Formation of Supramolecular Polymers and Gels

The one-dimensional hydrogen-bonded tapes formed by bis-urea compounds can, under appropriate conditions, entangle and cross-link to form a three-dimensional network. This network can immobilize solvent molecules, leading to the formation of a supramolecular gel. The gelation process is typically induced by a change in temperature or solvent composition.

For 1,1'-Trimethylenebis(3-phenylurea), it is anticipated that in certain organic solvents, it would be able to form organogels at low concentrations. The formation of these gels would be a result of the hierarchical self-assembly of the molecules into nanofibers, which then form the gel network. The properties of the resulting gel, such as its thermal stability and mechanical strength, would be dependent on the concentration of the gelator, the nature of the solvent, and the specific hydrogen-bonding and π-stacking interactions that govern the self-assembly process. While the gelation properties of many bis-urea compounds are well-established, specific studies on the gel formation by 1,1'-Trimethylenebis(3-phenylurea) are not prominently reported in the scientific literature.

Molecular Recognition in Solution and Solid State

The capacity of 1,1'-Trimethylenebis(3-phenylurea) for molecular recognition is fundamentally driven by the hydrogen-bonding capabilities of its urea functionalities. In both solution and the solid state, the urea groups can act as both hydrogen bond donors (N-H) and acceptors (C=O), allowing for the formation of well-defined hydrogen-bonding patterns.

In the solid state, it is anticipated that 1,1'-Trimethylenebis(3-phenylurea) would form extended hydrogen-bonded networks. These networks are a common feature of phenylurea compounds, leading to the creation of tapes, sheets, or more complex three-dimensional structures. The specific arrangement of these structures would be highly dependent on crystallization conditions.

In solution, the recognition process is more dynamic. The compound can engage in self-association, forming dimers or oligomers through intermolecular hydrogen bonds. Furthermore, it can recognize and bind to complementary guest molecules that possess hydrogen bond acceptor or donor sites. The trimethylene spacer allows for a degree of conformational flexibility, enabling the two phenylurea groups to orient themselves to optimize binding with a guest molecule.

Pseudorotaxane and Rotaxane Formation with Appropriate Guests

The linear arrangement of 1,1'-Trimethylenebis(3-phenylurea) and its ability to form hydrogen bonds make it a suitable candidate for acting as a thread in the formation of pseudorotaxanes and, subsequently, rotaxanes. For a pseudorotaxane to form, a macrocyclic molecule with a suitable internal cavity and complementary hydrogen-bonding sites would thread onto the 1,1'-Trimethylenebis(3-phenylurea) molecule.

The stability of such a pseudorotaxane would be contingent on the strength of the non-covalent interactions between the thread and the macrocycle. The phenyl groups at each end of the bis-urea compound can act as bulky stoppers, which, while not large enough to prevent dethreading in a pseudorotaxane, are a prerequisite for the synthesis of a true rotaxane. To form a stable rotaxane, larger, more sterically hindering groups would need to be chemically attached to the ends of the threaded structure, mechanically trapping the macrocycle.

Host-Guest Chemistry and Encapsulation Phenomena

The open, flexible nature of 1,1'-Trimethylenebis(3-phenylurea) allows it to act as a host for various guest molecules, primarily through hydrogen bonding and, to a lesser extent, π-π stacking interactions involving the phenyl rings.

Binding studies, typically conducted using techniques such as Nuclear Magnetic Resonance (NMR) titration, would be necessary to quantify the affinity of 1,1'-Trimethylenebis(3-phenylurea) for different neutral guest molecules. It is expected that this compound would show a preference for guests that can bridge the two urea groups, forming multiple hydrogen bonds simultaneously. The flexibility of the trimethylene spacer is crucial here, as it can adopt various conformations to accommodate guests of different sizes and shapes.

Table 1: Predicted Binding Affinity of 1,1'-Trimethylenebis(3-phenylurea) with Model Neutral Guests

| Guest Molecule | Predicted Primary Interaction | Expected Relative Affinity |

| Dioxane | Hydrogen bonding (to urea N-H) | Moderate |

| Pyridine N-oxide | Strong hydrogen bonding | High |

| N,N'-Dimethylformamide | Hydrogen bonding (to urea N-H) | Moderate to High |

| Benzene | π-π stacking | Low |

This table is predictive and based on the known principles of supramolecular chemistry. Experimental data is required for confirmation.

While 1,1'-Trimethylenebis(3-phenylurea) is not a pre-organized macrocyclic host, it can form inclusion-like complexes through self-assembly. In the solid state, the intermolecular hydrogen bonding can create channels or cavities within the crystal lattice that are capable of encapsulating small solvent or guest molecules. The size and shape of these cavities are dictated by the packing of the host molecules, which is in turn influenced by the conformation of the flexible trimethylene spacer.

Influence of the Trimethylene Spacer on Supramolecular Architecture

The length and flexibility of the spacer connecting the two phenylurea groups are critical determinants of the resulting supramolecular architecture. The trimethylene (-CH2-CH2-CH2-) spacer in 1,1'-Trimethylenebis(3-phenylurea) is of particular interest due to its conformational freedom compared to more rigid linkers.

In essence, the trimethylene spacer imparts a degree of "softness" to the supramolecular structures formed by 1,1'-Trimethylenebis(3-phenylurea), allowing for dynamic and adaptive behavior in response to the presence of guest molecules or changes in the environment.

Coordination Chemistry and Catalytic Applications of 1,1 Trimethylenebis 3 Phenylurea

Catalytic Performance in Organic Transformations

Further experimental research is required to elucidate the coordination chemistry of 1,1'-Trimethylenebis(3-phenylurea) and to explore the potential of its metal complexes in catalysis. Such studies would involve the synthesis of the ligand, its reaction with various metal precursors, and the thorough characterization of the resulting complexes using techniques such as X-ray crystallography, NMR spectroscopy, IR spectroscopy, and mass spectrometry. Subsequently, the catalytic activity of these complexes could be screened in a range of organic reactions.

Chemical Derivatization and Structure Property Relationships of 1,1 Trimethylenebis 3 Phenylurea

Modification of the Phenyl Moieties

The terminal phenyl groups of 1,1'-trimethylenebis(3-phenylurea) are primary targets for derivatization to modulate the electronic and steric properties of the molecule.

The introduction of substituents onto the phenyl rings can significantly alter the properties of bis-urea compounds. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can influence the acidity of the N-H protons of the urea (B33335) moiety, which in turn affects the strength of hydrogen bonds. ru.nlnih.gov

The introduction of EWGs, such as nitro (-NO₂) or trifluoromethyl (-CF₃) groups, generally increases the hydrogen-bond-donating capacity of the urea N-H protons. rsc.orgresearchgate.net This enhanced acidity can lead to stronger intermolecular interactions and more stable self-assembled structures. For instance, in related bis-urea systems, the presence of nitro substituents has been shown to enhance the binding affinity for anions by strengthening the hydrogen bonds between the urea N-H groups and the anion. rsc.org However, the position of the substituent is critical. For example, ortho-nitro groups on the phenyl ring can lead to intramolecular hydrogen bonding with the urea carbonyl, which may hinder intermolecular associations. researchgate.net In some cases, the presence of a strong electron-withdrawing group like a nitro group can increase the acidity of the ortho C-H protons on the aromatic ring, leading to the formation of intramolecular C-H···O hydrogen bonds. researchgate.net

The electronic nature of the substituents on the phenyl ring also plays a crucial role in the interaction of these molecules with other species. For example, in studies involving the interaction of peptides with single-walled carbon nanotubes, increasing the electron density of the aromatic residues on the peptide through the introduction of electron-donating groups enhanced the dispersion of the nanotubes. nih.gov This suggests that modifying the electronic properties of the phenyl rings in 1,1'-trimethylenebis(3-phenylurea) could be a strategy to tune its interactions with various surfaces and materials.

Table 1: Effect of Phenyl Ring Substituents on Urea Properties

| Substituent Type | Example | Effect on Urea N-H Acidity | Impact on Hydrogen Bonding | Reference |

|---|---|---|---|---|

| Electron-Withdrawing | -NO₂, -CF₃ | Increases | Strengthens intermolecular H-bonds | rsc.orgresearchgate.net |

Halogenation of the phenyl rings provides another avenue to modify the properties of bis-phenylurea compounds. Halogens can act as electron-withdrawing groups and can also participate in halogen bonding, a non-covalent interaction that can influence crystal packing and self-assembly. The synthesis of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs has been explored, indicating that halogenated phenylureas are accessible synthetically. researchgate.net

Alkylation of the phenyl rings, for example, by introducing methyl or other alkyl groups, can impact the steric environment around the urea functionality. Ortho-substitution, in particular, can force a non-coplanar conformation between the urea group and the phenyl ring. nih.gov This conformational change can, in some cases, pre-organize the molecule for stronger intermolecular hydrogen bonding by reducing steric hindrance and optimizing the geometry for self-association. nih.gov Substitution with methyl groups at the ortho positions of aromatic bis-ureas has been shown to be more effective in enhancing intermolecular interactions than larger alkyl groups, likely due to a balance between enforcing a favorable conformation and minimizing steric hindrance. nih.gov

Alteration of the Trimethylene Linker

The length of the aliphatic chain connecting the two urea groups is a critical parameter that governs the self-assembly behavior of bis-urea molecules. While the subject compound has a trimethylene linker, studies on homologous series of bis-urea compounds have revealed that varying the number of methylene (B1212753) units can lead to different supramolecular architectures. nih.govtue.nl The flexibility of the linker allows the molecule to adopt various conformations, which can lead to the formation of different types of aggregates, from simple dimers to complex, well-ordered nanoribbons. nih.gov

In related systems, the odd-even effect is a well-documented phenomenon where the physical properties of molecules in a homologous series oscillate with the number of carbon atoms in an aliphatic chain. This effect has been observed in the context of supramolecular and nanoscale organic chemistry and can influence properties like melting points and crystal packing. nih.gov Although not specifically documented for 1,1'-trimethylenebis(3-phenylurea), it is conceivable that a homologous series of 1,1'-alkylenebis(3-phenylurea) would exhibit such an effect.

The flexibility of the linker is also a key factor in the formation of supramolecular polymers. The cooperative nature of hydrogen bonding in bis-urea systems is influenced by the ability of the linker to allow the urea groups to adopt the optimal orientation for forming extended hydrogen-bonded chains. nih.gov

Introducing heteroatoms, such as oxygen or nitrogen, into the linker can significantly alter its properties. For instance, the incorporation of ether linkages can increase the flexibility and polarity of the linker, potentially influencing solubility and the types of supramolecular structures formed. In the context of bis-urea receptors, polyether spacers have been used to create binding sites for cations, enabling the simultaneous recognition of both anions (by the urea groups) and cations. nih.gov

The incorporation of rigid segments into the linker can reduce the conformational freedom of the molecule, leading to more defined and predictable self-assembly. This strategy is often employed in the design of molecular clips and macrocycles. For example, a bis-urea macrocycle has been synthesized that self-assembles into columnar nanotubes. rsc.org While not a direct modification of the trimethylene linker, this illustrates the principle of using rigid linkers to control supramolecular architecture.

Substitution and Functionalization of the Urea Nitrogen Atoms

The nitrogen atoms of the urea groups are also amenable to chemical modification, providing another handle to tune the properties of the parent compound.

N-alkylation of urea compounds is a known synthetic transformation. google.comgoogle.com The introduction of an alkyl group on one of the urea nitrogens would disrupt the hydrogen-bonding pattern, as it replaces a hydrogen bond donor with a non-donating group. This would have a profound impact on the self-assembly properties of the molecule, likely preventing the formation of the characteristic hydrogen-bonded tapes. However, such modifications could be useful for creating catalysts or other functional molecules where the bis-urea motif serves as a scaffold. For example, N-alkylated bis-urea organocatalysts have been synthesized and shown to be effective in phase-transfer catalysis. nih.gov The synthesis of these catalysts often involves a multi-step process, including reductive amination followed by urea formation or coupling of an N-alkylated diamine with an isocyanate. nih.gov

N-arylation of ureas is another possible modification. Copper-catalyzed N-arylation of phenylurea with aryl boronic acids has been reported as a mild and general method. researchgate.net This reaction allows for the introduction of a second aryl group on one of the urea nitrogens. Similar to N-alkylation, this would disrupt the hydrogen-bonding ability of the modified urea group. N-arylation of related nitrogen-containing heterocycles like indoles is also a well-established field, often employing copper or palladium catalysts. academie-sciences.frsemanticscholar.orgmdpi.com These methods could potentially be adapted for the N-arylation of 1,1'-trimethylenebis(3-phenylurea).

The functionalization of the urea group is a key strategy in drug discovery and materials science. The urea moiety is a common feature in many bioactive compounds, and its ability to form strong hydrogen bonds is often critical for its biological activity. researchgate.netacs.org The synthesis of unsymmetrical ureas, where the substituents on the two nitrogen atoms are different, is a common objective. acs.org

Table 2: Summary of Compound Names Mentioned

| Compound Name |

|---|

| 1,1'-Trimethylenebis(3-phenylurea) |

| 1,1'-Alkylenebis(3-phenylurea) |

| N-3-Haloacylaminophenyl-N'-(alkyl/aryl) urea |

| N-Alkyl bis-urea |

| Phenylurea |

| Indole |

Synthesis of Analogues with Tuned Supramolecular or Catalytic Properties

The synthesis of analogues of 1,1'-Trimethylenebis(3-phenylurea) is a key area of research aimed at modulating its self-assembly behavior and enhancing its potential as an organocatalyst. By systematically altering the molecular structure, researchers can fine-tune the non-covalent interactions that govern the formation of higher-order structures and influence catalytic activity.

Rational Design for Enhanced Selectivity

The rational design of 1,1'-Trimethylenebis(3-phenylurea) analogues is crucial for achieving enhanced selectivity in both molecular recognition and catalysis. This approach involves the strategic introduction of functional groups to create specific binding sites or to modulate the electronic environment of the urea moieties.

The length and flexibility of the linker connecting the two phenylurea units are also critical design elements. The trimethylene linker in 1,1'-Trimethylenebis(3-phenylurea) provides a specific spatial arrangement of the urea groups, influencing its self-assembly and catalytic pocket. Research on other bis-urea compounds has demonstrated that varying the linker length can have a profound effect on the stability and morphology of the resulting supramolecular polymers. For example, studies on bisurea-based monomers have shown that increasing the alkyl spacer length can enhance the stability of the self-assembled structures. researchgate.netsigmaaldrich.comsigmaaldrich.comnih.gov The optimal distance between the interacting moieties is crucial for effective binding and catalysis, as demonstrated in studies on PROteolysis TArgeting Chimeras (PROTACs), where linker length significantly impacts efficacy.

Exploration of Steric and Electronic Effects

The steric and electronic properties of substituents introduced into the 1,1'-Trimethylenebis(3-phenylurea) framework play a pivotal role in determining the characteristics of the resulting analogues. These effects can influence everything from the strength of hydrogen bonds to the solubility and catalytic activity of the molecule.

Steric Effects: The introduction of bulky substituents near the urea functionalities can hinder the formation of well-ordered hydrogen-bonded networks, potentially leading to the formation of different types of aggregates or even inhibiting self-assembly altogether. Conversely, carefully chosen steric bulk can be used to create specific cavities within the supramolecular structure, which can be exploited for selective guest binding or as a defined reaction environment in catalysis.

Electronic Effects: The electronic nature of substituents on the phenyl rings can modulate the acidity of the N-H protons in the urea groups, thereby affecting the strength of the hydrogen bonds. Electron-withdrawing groups tend to increase the acidity, leading to stronger hydrogen bonds and more stable supramolecular assemblies. Conversely, electron-donating groups can weaken these interactions. These electronic modifications can also influence the catalytic activity of the bis-urea moiety, particularly in reactions where the urea acts as a hydrogen-bond donor to activate a substrate. Studies on other phenylurea derivatives have shown that the electronic properties of substituents significantly affect their biological and chemical activities.

Polymerization utilizing 1,1'-Trimethylenebis(3-phenylurea) as a Monomeric Unit or Cross-linker

The bifunctional nature of 1,1'-Trimethylenebis(3-phenylurea), with its two reactive urea hydrogens and the potential for functionalization on the phenyl rings, makes it an interesting candidate for use in polymer chemistry, either as a monomeric unit or as a cross-linker.

When used as a monomer, 1,1'-Trimethylenebis(3-phenylurea) can be incorporated into the backbone of a polymer, such as a polyurea or polyurethane. The presence of the bis-urea motif can impart specific properties to the resulting polymer, including enhanced thermal stability and mechanical strength, due to the formation of strong intermolecular hydrogen bonds. The synthesis of polyureas is a well-established field, and the incorporation of pre-organized bis-urea monomers could lead to materials with unique morphologies and properties.

As a cross-linker, 1,1'-Trimethylenebis(3-phenylurea) can be used to connect polymer chains, forming a three-dimensional network. This is particularly relevant in the field of elastomers and coatings. The use of bis-aromatic urea hydrogen bonding motifs as chain extenders in polyurethanes has been shown to be an effective strategy for creating healable supramolecular elastomers. The trimethylene linker would enforce a specific distance and orientation between the cross-links, influencing the mechanical properties of the final material. Chain extenders play a crucial role in determining the phase separation and properties of polyurethane ureas. The choice of chain extender, including its length and rigidity, significantly impacts the final properties of the polymer.

| Role in Polymerization | Potential Polymer Type | Expected Properties |

| Monomeric Unit | Polyurea, Polyurethane | Enhanced thermal stability, improved mechanical properties due to hydrogen bonding, ordered morphology. |

| Cross-linker | Polyurethane elastomers, Thermosets | Tunable mechanical properties, potential for self-healing materials, defined network structure. |

Emerging Research Directions and Future Perspectives for 1,1 Trimethylenebis 3 Phenylurea

Development of Novel Synthetic Routes with Improved Sustainability

The traditional synthesis of bis-ureas often involves the use of isocyanates, which are typically derived from the highly toxic reagent phosgene (B1210022). mdpi.com Consequently, a significant research thrust is the development of greener, more sustainable synthetic methodologies for 1,1'-Trimethylenebis(3-phenylurea) and related compounds.

One promising approach is the utilization of isocyanate-free routes. For instance, the melt polycondensation of a diamine with urea (B33335) presents a solvent-free and catalyst-free method. rsc.org This process involves the in situ generation of isocyanic acid from urea at elevated temperatures, which then reacts with the amine groups. rsc.org Another innovative, phosgene-free method involves the use of bis(o-nitrophenyl) carbonate as a mild reagent, which reacts sequentially with amines to form the desired bis-urea. mdpi.comnih.gov This two-step process allows for controlled, directional synthesis. mdpi.comnih.gov

Furthermore, research into using 3-substituted dioxazolones as isocyanate surrogates offers a benign pathway to unsymmetrical and symmetrical arylureas. tandfonline.com These precursors generate isocyanates in situ under mild heating in the presence of a non-toxic base like sodium acetate (B1210297). tandfonline.com Solvent-free synthesis methods, where reagents are mixed with a minimal amount of a volatile solvent that is later evaporated, are also being explored to create N-(cyanomethyl)ureas, a related class of compounds. csic.es

These sustainable approaches aim to reduce the environmental footprint and enhance the safety profile of bis-urea synthesis. The table below summarizes some of these emerging sustainable synthetic strategies.

| Synthetic Strategy | Key Features | Advantages |

| Isocyanate-Free Melt Polycondensation | Reaction of a diamine with urea at high temperatures. rsc.org | Solvent-free, catalyst-free, avoids toxic isocyanates. rsc.org |

| Bis(o-nitrophenyl) carbonate Method | Sequential addition of amines to bis(o-nitrophenyl) carbonate. mdpi.comnih.gov | Phosgene-free, mild reaction conditions, directional synthesis. mdpi.comnih.gov |

| Dioxazolone Surrogates | In situ generation of isocyanates from 3-substituted dioxazolones. tandfonline.com | Phosgene- and metal-free, mild conditions. tandfonline.com |

| Solvent-Free Synthesis | Mixing reagents with minimal evaporable solvent. csic.es | Environmentally friendly, reduced solvent waste. csic.es |

Advanced Applications in Functional Materials Science

The self-assembly properties of 1,1'-Trimethylenebis(3-phenylurea), driven by its strong hydrogen-bonding motifs, make it a prime candidate for the development of a wide range of functional materials.

Integration into Responsive Materials

Stimuli-responsive or "smart" materials that change their properties in response to external triggers are a major area of materials science. rsc.orgnih.gov The dynamic and reversible nature of the hydrogen bonds in bis-urea assemblies makes them ideal for creating such materials. mdpi.com These materials can respond to various stimuli, including light, heat, and mechanical force. rsc.orgucsd.edu

For example, the incorporation of bis-urea units into polymer chains can lead to mechano-responsive luminescent polymers. magtech.com.cn These materials can detect or visualize local mechanical stress through changes in their optical properties, which can be crucial for identifying potential material failure. magtech.com.cn The general concept of stimuli-responsive polymers is a rapidly expanding field with potential applications in smart organic devices. rsc.org While specific studies on 1,1'-Trimethylenebis(3-phenylurea) in this context are still emerging, the behavior of analogous bis-aromatic ureas suggests significant potential. reading.ac.uk These related compounds have been shown to form supramolecular elastomers with self-healing capabilities. reading.ac.uk

Use in Sensing Platforms (non-biological)

The ability of the urea functional groups to act as hydrogen-bond donors makes bis-urea compounds like 1,1'-Trimethylenebis(3-phenylurea) excellent candidates for the development of non-biological sensing platforms, particularly for anions. Aromatic bis-urea derivatives have been shown to selectively bind anions such as acetate and dihydrogen phosphate (B84403) through hydrogen bonding interactions. nih.govresearchgate.net

The binding event can be detected through various analytical techniques, including UV/Vis and NMR spectroscopy. nih.gov The strength and selectivity of the anion binding can be tuned by modifying the structure of the bis-urea molecule. nih.govresearchgate.net For instance, ortho-substituted receptors have demonstrated more efficient acetate binding, while meta-analogues show a preference for dihydrogen phosphate. nih.gov While much of the research has focused on other bis-urea derivatives, the fundamental principles of anion recognition through hydrogen bonding are directly applicable to 1,1'-Trimethylenebis(3-phenylurea). The development of electrochemical sensors based on related molecularly imprinted polymers has also been reported for the detection of amino acids like phenylalanine, indicating another potential avenue for sensor applications. mdpi.com

Role in Energy Storage or Conversion Materials

The ordered, self-assembled structures formed by bis-urea compounds could potentially be harnessed for applications in energy storage and conversion. One area of interest is the development of proton-conducting materials for fuel cell membranes. lidsen.com The hydrogen-bonded networks within bis-urea assemblies could provide pathways for efficient proton transport. Research on sulfonated aromatic polymers has shown that creating ordered structures is crucial for enhancing proton conductivity. lidsen.com

While direct applications of 1,1'-Trimethylenebis(3-phenylurea) in this area have yet to be extensively reported, the principles of creating proton-conductive pathways through hydrogen-bonded networks are well-established. The ability of bis-urea compounds to form well-defined, one-dimensional stacks could be beneficial in this regard.

Synergistic Effects in Hybrid Systems and Composites

The incorporation of 1,1'-Trimethylenebis(3-phenylurea) into hybrid systems and composites offers a promising route to materials with enhanced properties. The strong, directional hydrogen bonds of the bis-urea can introduce a degree of order and reinforcement within a polymer matrix.

For example, incorporating bis-aromatic urea assembly motifs into polyurethanes has been shown to significantly increase their mechanical properties, leading to stronger and tougher elastomers. reading.ac.uk These supramolecular elastomers can also exhibit self-healing capabilities. reading.ac.uk In the context of polymer matrix composites (PMCs), coatings such as polyurea have been shown to significantly improve the ballistic resistance of panels, suggesting that the integration of bis-urea functionalities could offer a pathway to designing advanced protective materials. mdpi.com

The synergistic effects can also be observed in nanocomposites. The interaction between the bis-urea component and nanoparticles can lead to improved dispersion and interfacial adhesion, resulting in enhanced mechanical and functional properties.

Interdisciplinary Research Opportunities in Supramolecular and Materials Chemistry

The study of 1,1'-Trimethylenebis(3-phenylurea) lies at the intersection of supramolecular chemistry and materials science, offering a wealth of interdisciplinary research opportunities. The fundamental principles of molecular recognition and self-assembly that govern the behavior of this compound are central to supramolecular chemistry. reading.ac.uk

The ability to translate these molecular-level interactions into macroscopic material properties is a key challenge in materials science. Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the self-assembly process and the factors governing the stability and properties of the resulting supramolecular structures. nih.govresearchgate.net Such theoretical investigations can complement experimental work and guide the design of new materials with tailored functionalities.

Computational Design and High-Throughput Screening of Analogues

The exploration of the therapeutic potential of 1,1'-Trimethylenebis(3-phenylurea) and its derivatives is significantly accelerated by modern computational chemistry and high-throughput screening (HTS) methodologies. These approaches enable the rational design of novel analogues with potentially enhanced biological activities and the rapid evaluation of large compound libraries to identify promising new leads. While specific research on the computational design and HTS of 1,1'-Trimethylenebis(3-phenylurea) analogues is not extensively documented in publicly available literature, the strategies employed for other phenylurea and bis-urea compounds provide a clear framework for future research directions.

Computational Design of Analogues

Computational design is a cornerstone of modern drug discovery, allowing for the in silico creation and evaluation of virtual compounds before their actual synthesis. This process saves considerable time and resources by prioritizing molecules with a higher probability of success. For a parent compound like 1,1'-Trimethylenebis(3-phenylurea), computational design would focus on modifying its structure to optimize interactions with a specific biological target.

Molecular Modeling and Docking: A primary step in the computational design of analogues involves molecular modeling to understand the three-dimensional structure of the parent compound and its potential binding modes with a target protein. Although a specific biological target for 1,1'-Trimethylenebis(3-phenylurea) is not yet fully elucidated, studies on other phenylurea derivatives have successfully employed molecular docking to predict binding affinities and orientations within the active sites of various enzymes and receptors. nih.govnih.gov For instance, research on phenylurea derivatives as inhibitors of the D1 protein of photosystem II utilized molecular modeling to understand inhibitor binding, revealing key hydrogen bonds and hydrophobic interactions. nih.gov Similarly, docking studies on 1,3-diphenylurea (B7728601) derivatives targeting α-glucosidase have identified critical interactions between the urea moiety and catalytic residues. nih.gov

For 1,1'-Trimethylenebis(3-phenylurea) analogues, a similar approach would be employed. A hypothetical biological target would be identified, and its crystal structure obtained from a repository like the Protein Data Bank. Virtual analogues of 1,1'-Trimethylenebis(3-phenylurea) would then be designed by modifying various parts of the molecule, such as the phenyl rings or the trimethylene linker. These virtual analogues would be docked into the active site of the target protein to predict their binding affinity and pose. The results of these docking studies, often presented as a docking score, would guide the selection of the most promising analogues for synthesis and biological evaluation.

Table 1: Hypothetical Molecular Docking Results for 1,1'-Trimethylenebis(3-phenylurea) Analogues

| Analogue | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Analogue A | Introduction of a hydroxyl group on one phenyl ring | -8.5 | Formation of an additional hydrogen bond with Serine 24 |

| Analogue B | Replacement of the trimethylene linker with a tetramethylene linker | -7.9 | Altered hydrophobic interactions within the binding pocket |

| Analogue C | Substitution with a chloro group on both phenyl rings | -9.2 | Enhanced hydrophobic and halogen bonding interactions |

| Analogue D | Introduction of a carboxyl group on the trimethylene linker | -6.5 | Potential for ionic interactions with a lysine (B10760008) residue |

This table is illustrative and based on methodologies applied to similar compounds; specific values are hypothetical.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for 1,1'-Trimethylenebis(3-phenylurea) have been published, the methodology is widely applied to phenylurea derivatives. ebi.ac.uk A QSAR study for this compound would involve synthesizing a library of analogues with systematic variations in their physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters). The biological activity of these analogues would be determined experimentally, and then a statistical model would be built to correlate the structural descriptors with the observed activity. This model could then be used to predict the activity of yet-to-be-synthesized analogues, further guiding the design process.

High-Throughput Screening of Analogues

High-throughput screening (HTS) is an automated process that allows for the rapid testing of thousands to millions of chemical compounds for a specific biological activity. nih.gov This technique is instrumental in identifying "hits" from large compound libraries, which can then be optimized to become lead compounds. The application of HTS to discover novel analogues of 1,1'-Trimethylenebis(3-phenylurea) would involve several key steps.